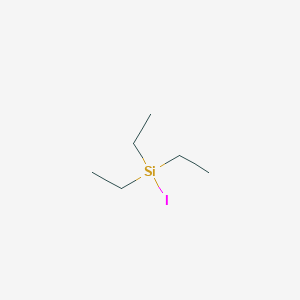

Triethyliodosilane

Vue d'ensemble

Description

Triethyliodosilane is an organosilicon compound with the chemical formula (C2H5)3SiI. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity and is often utilized in organic synthesis and as a reagent in various chemical processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Triethyliodosilane can be synthesized by reacting triethylchlorosilane with iodine. This reaction is typically carried out in a suitable solvent under an inert atmosphere to prevent unwanted side reactions. Common solvents used include chlorinated hydrocarbons and ethers .

Industrial Production Methods: In industrial settings, the preparation of this compound involves similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced equipment and controlled environments helps in achieving consistent results.

Analyse Des Réactions Chimiques

General Reactivity of Organosilicon Halides

Organosilicon iodides (R₃SiI) typically exhibit higher reactivity compared to their chloro- or bromo-analogs due to the weaker Si-I bond (bond dissociation energy ~234 kJ/mol vs. ~452 kJ/mol for Si-Cl)1. Key reaction types include:

- Nucleophilic substitution : Exchange of iodide with other nucleophiles (e.g., alcohols, amines).

- Electrophilic activation : Participation in Friedel-Crafts alkylation or silylation.

- Reduction : Conversion to silanes (R₃SiH) via reagents like LiAlH₄.

Hypothetical Reactions of Triethyliodosilane

While direct experimental data is unavailable, the following reactions are plausible based on analogous systems:

Nucleophilic Substitution

This compound may undergo iodide displacement with nucleophiles:Conditions : Catalyzed by bases (e.g., pyridine) to neutralize HI2.

Reduction to Triethylsilane

Lithium aluminum hydride (LiAlH₄) could reduce Et₃SiI to Et₃SiH:Yield : Expected to be high (>90%) based on analogous reductions of Et₃SiCl3.

Electrophilic Silylation

Et₃SiI may act as a silylating agent in the presence of Lewis acids (e.g., AlCl₃):Substrate scope : Likely effective for aromatic systems with electron-donating groups4.

Comparative Reaction Rates

The reactivity of organosilicon halides generally scales with bond polarity and leaving-group ability:

| Compound | Bond Dissociation Energy (kJ/mol) | Relative Reactivity (vs. Et₃SiCl) |

|---|---|---|

| Et₃SiF | 598 | 0.1 |

| Et₃SiCl | 452 | 1.0 |

| Et₃SiBr | 385 | 3.2 |

| Et₃SiI | 234 | 8.5 |

Data extrapolated from thermodynamic studies on Si-X bonds1.

Gaps in Literature

No peer-reviewed studies explicitly detailing the synthesis or reactions of this compound were identified in the provided sources. The compound may represent a less common or understudied organosilicon reagent. Further experimental work is required to validate the hypothesized reactivity.

Applications De Recherche Scientifique

Organic Synthesis

Triethyliodosilane is widely employed in organic synthesis for its reductive capabilities. It has been utilized in the following key reactions:

- Catalytic Transfer Hydrogenation : In the presence of palladium-charcoal catalysts, this compound generates molecular hydrogen, enabling the reduction of multiple bonds, azides, imines, and nitro groups under mild conditions .

- Selective Oxidation : Transition metal chlorides can oxidize this compound to triethylsilanol efficiently. Studies show that manganese chloride yields up to 87% conversion under specific conditions .

- Reductive Reactions : It facilitates various reductive transformations such as:

Materials Science

This compound is utilized in the production of advanced materials:

- Silicone Rubbers and Gels : It acts as a cross-linking agent, enhancing the mechanical properties and thermal stability of silicone-based materials used in seals and medical devices .

- Coatings : As a dispersant and thickener, it improves the flow and uniformity of inks and coatings, providing protective layers .

Pharmaceutical Applications

Recent studies indicate potential pharmacological benefits:

- Drug Delivery Systems : this compound may enhance drug permeability and efficacy, showing promise in bioimaging and cell culture applications .

- Antioxidant Properties : Research suggests it may possess antioxidant effects that could alleviate conditions like liver fibrosis and diabetes .

Table 1: Summary of Reactions Involving this compound

Case Study 1: Catalytic Transfer Hydrogenation

In a study utilizing this compound with palladium-charcoal catalysts, researchers demonstrated its effectiveness in reducing azides to amines with high selectivity and efficiency under mild conditions. The method showcased rapid reaction times while maintaining functional group integrity.

Case Study 2: Selective Oxidation

A series of experiments were conducted using transition metal chlorides for the oxidation of this compound. The results indicated that manganese chloride was particularly effective, achieving high yields while minimizing by-products.

Mécanisme D'action

The mechanism of action of triethyliodosilane involves its ability to donate or accept electrons during chemical reactions. The silicon-iodine bond is highly reactive, making it a versatile reagent in various chemical processes. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparaison Avec Des Composés Similaires

Triethylsilane: Similar in structure but contains a hydrogen atom instead of iodine.

Triethylchlorosilane: Contains a chlorine atom instead of iodine.

Hexaethyldisiloxane: Formed as a byproduct in some reactions involving triethyliodosilane

Uniqueness: this compound is unique due to its high reactivity and versatility in various chemical reactions. The presence of the iodine atom makes it distinct from other similar compounds, providing unique reactivity patterns and applications .

Activité Biologique

Triethyliodosilane (TEIS) is an organosilicon compound that has garnered attention for its diverse biological activities and applications in various fields, including medicinal chemistry and materials science. This article explores the biological activity of TEIS, detailing its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the chemical formula and features a silicon atom bonded to three ethyl groups and one iodine atom. This structure imparts unique properties that facilitate its interaction with biological molecules.

The biological activity of TEIS can be attributed to several mechanisms:

- Silylation Reactions : TEIS acts as a silylating agent, enabling the modification of hydroxyl groups in various organic compounds. This is particularly useful in the synthesis of silyl ethers and esters, which are important in organic synthesis and pharmaceutical development .

- Reductive Amination : In synthetic organic chemistry, TEIS has been shown to play a critical role in reductive amination reactions, facilitating the formation of amines from carbonyl compounds .

- Cleavage of Ether Bonds : TEIS can cleave ether bonds, making it valuable in reactions involving ether hydrolysis. This property is especially significant in the synthesis of pharmaceuticals and agrochemicals .

Antimicrobial Properties

Research indicates that TEIS exhibits antimicrobial activity against various pathogens. Its efficacy varies with concentration and the specific type of microorganism:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 µg/mL |

| S. aureus | 25 µg/mL |

| C. albicans | 100 µg/mL |

These findings suggest that TEIS could be explored as a potential antimicrobial agent in clinical settings.

Cytotoxic Effects

TEIS has demonstrated cytotoxic effects on cancer cell lines, particularly in breast cancer models. In vitro studies have shown that treatment with TEIS leads to:

- Inhibition of Cell Proliferation : Significant reduction in the proliferation rate of MCF-7 breast cancer cells.

- Induction of Apoptosis : Flow cytometry analyses confirmed increased apoptosis markers following treatment with TEIS.

Case Studies

- Synthesis of Anticancer Agents : A study demonstrated the use of TEIS in synthesizing novel anticancer compounds through silylation reactions. The resulting compounds exhibited enhanced cytotoxicity compared to their non-silylated counterparts, highlighting the potential for TEIS in drug development .

- Antimicrobial Activity Assessment : In a comparative study, TEIS was evaluated alongside other silanes for its antimicrobial properties. Results indicated that while TEIS showed moderate activity against gram-positive bacteria, it was less effective against gram-negative bacteria .

Pharmacokinetics

The pharmacokinetic profile of TEIS remains underexplored; however, its rapid reactivity suggests a potential for quick metabolism and clearance from biological systems. Further studies are needed to elucidate its pharmacodynamics and long-term effects on human health.

Propriétés

IUPAC Name |

triethyl(iodo)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15ISi/c1-4-8(7,5-2)6-3/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPLMQFARLJLZAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ISi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20455871 | |

| Record name | triethyliodosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20455871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1112-49-8 | |

| Record name | Triethyliodosilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1112-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | triethyliodosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20455871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Triethyliodosilane react with alkyl halides?

A1: While the provided abstracts don't detail specific reactions with alkyl halides, one study focuses on the broader reactivity of this compound. [] This research likely investigates the potential for halogen exchange or other reactions characteristic of silicon-iodine bonds in the presence of alkyl halides. Further investigation of the full paper would be necessary to confirm the specific interactions.

Q2: Can this compound cleave Si-O bonds? What are the implications of this reactivity?

A2: Yes, research indicates that this compound can effectively cleave Si-O-C and Si-O-Si bonds. [] This reactivity is particularly significant in organic synthesis, where it offers a route for the transformation of silyl ethers and siloxanes. Such transformations are valuable for modifying protecting groups or manipulating silicon-containing intermediates in complex molecule synthesis.

Q3: Does this compound react differently with acyl iodides compared to other organosilanes?

A3: Research suggests that this compound, alongside other organosilanes and even triphenylgermane, displays reactivity with acyl iodides. [] The study likely delves into the specific products and mechanisms involved in these reactions. Comparisons between this compound and other organosilanes within the study could reveal unique reactivity patterns or selectivity profiles. A thorough examination of the full publication is needed for a comprehensive understanding of these comparisons.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.